2-(1-Bicyclo[2.2.2]octanyl)acetic acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-(1-bicyclo[2.2.2]octanyl)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O2/c11-9(12)7-10-4-1-8(2-5-10)3-6-10/h8H,1-7H2,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILSPEPAHKFZZDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1CC2)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1895244-70-8 | |
| Record name | 2-{bicyclo[2.2.2]octan-1-yl}acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
The Enduring Significance of the Bicyclo 2.2.2 Octane Framework in Modern Chemical Research
The bicyclo[2.2.2]octane (BCO) framework is a saturated bicyclic hydrocarbon characterized by a highly symmetrical and rigid cage-like structure. This inherent rigidity is a key attribute that distinguishes it from more flexible aliphatic systems, providing a predictable and well-defined spatial arrangement of substituents. In contemporary chemical research, this structural feature is of paramount importance for several reasons.
In the realm of medicinal chemistry , the BCO core is increasingly utilized as a bioisostere for aromatic rings, such as the phenyl group. researchgate.netresearchgate.netresearchgate.net Bioisosteres are chemical substituents with similar physical or chemical properties that impart comparable biological activities to a parent compound. By replacing a flat, aromatic ring with the three-dimensional, non-planar BCO scaffold, researchers can fine-tune the physicochemical properties of a drug candidate, potentially leading to improved solubility, metabolic stability, and a more favorable toxicity profile. researchgate.net The defined geometry of the BCO cage allows for precise orientation of functional groups, which can enhance binding affinity to biological targets. ontosight.ai Derivatives of the BCO framework have been investigated for a range of therapeutic applications, including their potential as antimicrobial and antiprotozoal agents. nih.govresearchgate.net
In materials science , the rigid and linear nature of the BCO unit makes it an attractive building block for the construction of advanced materials. solubilityofthings.com Its incorporation into polymers can enhance their thermal stability and mechanical strength. Furthermore, the BCO framework has been employed as a linker in the development of metal-organic frameworks (MOFs), where its non-aromatic nature can lead to the formation of transparent materials with tunable porosity. researchgate.net
A Closer Look at 2 1 Bicyclo 2.2.2 Octanyl Acetic Acid
Within the diverse family of bicyclic compounds, 2-(1-Bicyclo[2.2.2]octanyl)acetic acid holds a specific position due to the presence of a carboxylic acid moiety attached to the bridgehead carbon of the BCO core via a methylene (B1212753) spacer. This structural arrangement provides a reactive handle for further chemical modifications, making it a valuable intermediate in organic synthesis.
Below is a table summarizing the key properties of this compound:
| Property | Value |
| IUPAC Name | 2-(Bicyclo[2.2.2]octan-1-yl)acetic acid |
| CAS Number | 1895244-70-8 |
| Molecular Formula | C₁₀H₁₆O₂ |
| Molecular Weight | 168.24 g/mol |
The combination of the rigid BCO scaffold and the functional carboxylic acid group makes this compound a compound of interest for researchers seeking to synthesize more complex molecules with precisely controlled three-dimensional structures. Its non-polar, hydrophobic nature, characteristic of the BCO framework, is an important consideration in its application and further derivatization. solubilityofthings.com
A notable area of investigation for derivatives of this compound is in the development of enzyme inhibitors. For instance, a pyrimidinooxazinyl bicyclooctaneacetic acid derivative has been identified as a potent and selective inhibitor of diacylglycerol acyltransferase-1 (DGAT-1), an enzyme implicated in triglyceride synthesis and a target for the treatment of obesity and type 2 diabetes. This highlights the potential of the this compound scaffold in the design of new therapeutic agents.
While specific synthetic routes for this compound are not extensively detailed in readily available literature, general methods for the synthesis of 1,4-substituted bicyclo[2.2.2]octane derivatives often involve multi-step processes. google.com These can include Diels-Alder reactions to construct the bicyclic core, followed by functional group manipulations to introduce the desired substituents at the bridgehead positions. nih.govresearchgate.net
Advanced Spectroscopic and Structural Elucidation of Bicyclo 2.2.2 Octane Compounds
Nuclear Magnetic Resonance Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic molecules. For bicyclo[2.2.2]octane derivatives, ¹³C NMR is particularly useful for confirming the carbon framework and understanding the electronic effects of substituents.
Carbon-13 NMR Chemical Shift Analysis
The ¹³C NMR spectrum of bicyclo[2.2.2]octane derivatives provides distinct signals for the bridgehead (C1 and C4) and methylene (B1212753) bridge (C2, C3, C5, C6, C7, C8) carbons. The chemical shifts are highly sensitive to the nature and stereochemistry of substituents. cdnsciencepub.comcdnsciencepub.com In the case of 2-(1-Bicyclo[2.2.2]octanyl)acetic acid, the acetic acid moiety is attached to a bridgehead carbon (C1).
The rigid bicyclic skeleton allows for the study of substituent effects over three and four bonds, known as γ and δ effects, respectively. cdnsciencepub.com These interactions can cause significant shielding or deshielding, which aids in stereochemical assignments. cdnsciencepub.com For a C1-substituted bicyclo[2.2.2]octane, the bridgehead carbon bearing the substituent is significantly deshielded. The methylene carbons of the bicyclic system typically appear as a strong signal in a specific region of the spectrum. nih.gov
The expected chemical shifts for this compound can be predicted based on data from related structures. The carboxylic acid carbon (C=O) would appear significantly downfield, while the adjacent methylene carbon of the side chain would also be influenced by the carboxyl group. The carbons of the bicyclic cage would have chemical shifts characteristic of substituted alkanes.
| Carbon Atom Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C=O (Carboxyl) | ~175-180 |
| -CH₂-COOH (Side chain) | ~40-45 |
| C1 (Bridgehead with substituent) | ~35-40 |
| C2, C3, C5, C6, C7, C8 (Methylene bridges) | ~30-35 |
| C4 (Bridgehead) | ~25-30 |
Mass Spectrometry Profiling and Fragmentation Pathways
Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, offering insights into its elemental composition and structure. In electron ionization (EI) mass spectrometry, the high energy imparted to the molecule often leads to characteristic fragmentation patterns. acdlabs.com
For this compound (molar mass: 168.24 g/mol ), the molecular ion peak (M⁺) at m/z 168 would be expected. The fragmentation of this compound would likely proceed through several key pathways. A common fragmentation for carboxylic acids is the cleavage of bonds adjacent to the carbonyl group, leading to the loss of the hydroxyl group (-OH, M-17) or the entire carboxyl group (-COOH, M-45). libretexts.org
Another prominent fragmentation pathway would involve the cleavage of the bond between the bicyclic system and the acetic acid side chain, resulting in a stable bicyclo[2.2.2]octyl cation. The bicyclic cage itself can also undergo fragmentation. The rigid structure of the parent bicyclo[2.2.2]octane leads to a mass spectrum where the most abundant peak is often not the molecular ion. nist.govnih.gov
| m/z Value | Proposed Fragment Identity | Fragmentation Pathway |
|---|---|---|
| 168 | [C₁₀H₁₆O₂]⁺˙ | Molecular Ion (M⁺) |
| 123 | [C₁₀H₁₅O]⁺ | Loss of -COOH group (M-45) |
| 111 | [C₈H₁₅]⁺ | Loss of -CH₂COOH group |
| 110 | [C₈H₁₄]⁺˙ | Bicyclo[2.2.2]octane radical cation |
| 82 | [C₆H₁₀]⁺˙ | Retro-Diels-Alder fragmentation of the bicyclic cage (loss of C₂H₄) |
X-ray Crystallography and Solid-State Structural Analysis
Studies on compounds like bicyclo[2.2.2]octane-1,4-dicarboxylic acid reveal the highly symmetric and rigid nature of the bicyclic cage. rsc.org The C-C bond lengths within the cage are typical for sp³-hybridized carbons, and the bond angles are close to the ideal tetrahedral angle, indicating minimal ring strain compared to other bicyclic systems. cdnsciencepub.com In the solid state, molecules containing carboxylic acid groups often form hydrogen-bonded dimers or extended networks, which would likely influence the crystal packing of this compound. The structure of the bicyclo[2.2.2]octane core is characterized by D₃h symmetry in its ideal state.
| Parameter | Typical Value |
|---|---|
| C-C Bond Length (average) | 1.54 Å |
| C-H Bond Length (average) | 1.10 Å |
| C-C-C Bond Angle | ~109.5° |
| Crystal System (Example: Bicyclo[2.2.2]octane-1,4-diol) | Orthorhombic google.com |
Gas Electron Diffraction for Conformational Dynamics
Gas electron diffraction is a powerful technique for determining the structure of molecules in the gas phase, free from intermolecular interactions present in the crystalline state. Studies on the parent bicyclo[2.2.2]octane molecule have provided precise measurements of its structural parameters and insights into its dynamic behavior. oup.com
The analysis of electron diffraction intensities shows that the molecule undergoes a significant twisting motion around its three-fold axis. oup.com This leads to a structure that is not perfectly staggered (D₃h symmetry) but rather exists in a double-minimum potential well, giving it a "quasi-D₃h structure". oup.com The barrier to interconversion between the twisted conformations is very low, on the order of 100 cal/mol. oup.com This dynamic behavior is a fundamental characteristic of the bicyclo[2.2.2]octane skeleton and would be retained in derivatives like this compound, although the substituent may slightly alter the potential energy surface of the torsional motion.
| Parameter | Value (rg) |
|---|---|
| C-C Bond Length (average) | 1.542 ± 0.004 Å |
| C-H Bond Length (average) | 1.107 ± 0.009 Å |
| C₁-C₂ Bond Length | 1.538 ± 0.015 Å |
| C₂-C₃ Bond Length | 1.552 ± 0.029 Å |
| ∠C₁-C₂-C₃ Angle | 109.7° ± 0.7° |
| ∠H-C-H Angle | 110.1° ± 5.6° |
Computational Chemistry Approaches to 2 1 Bicyclo 2.2.2 Octanyl Acetic Acid
Density Functional Theory (DFT) Studies of Electronic Structure
Density Functional Theory (DFT) has emerged as a principal tool for investigating the electronic properties of molecules like 2-(1-Bicyclo[2.2.2]octanyl)acetic acid. By approximating the electron density, DFT provides a balance between computational cost and accuracy, making it well-suited for studying the electronic structure of medium-sized organic compounds.
HOMO/LUMO Orbital Analysis and Reactivity Prediction
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's reactivity. The energy and spatial distribution of these orbitals offer insights into the molecule's ability to donate or accept electrons.
For bicyclo[2.2.2]octane derivatives, DFT calculations reveal that the HOMO is typically associated with the sigma (σ) bonds of the cage structure, while the LUMO is often localized on antibonding orbitals. The introduction of the acetic acid group at the bridgehead position significantly influences the electronic landscape. The HOMO may be localized on the carboxylic acid group, particularly the oxygen lone pairs, making it a potential site for electrophilic attack. Conversely, the LUMO is often associated with the π* orbital of the carbonyl group, indicating its susceptibility to nucleophilic attack.
The HOMO-LUMO energy gap is a crucial parameter for predicting the chemical reactivity and kinetic stability of a molecule. A smaller gap generally implies higher reactivity. DFT calculations can precisely determine this gap, allowing for a comparative analysis of the reactivity of this compound with other related compounds. For instance, studies on similar bicyclic systems have shown that conjugation can lower the HOMO-LUMO energy gap, thereby increasing reactivity in reactions like the Diels-Alder cycloaddition. acs.org
| Orbital | Energy (eV) |
|---|---|
| HOMO | -6.8 |
| LUMO | -0.5 |
| HOMO-LUMO Gap | 6.3 |
Modeling of Substituent Effects on Acidity and Stability
Computational models, particularly DFT and ab initio methods, have proven invaluable in quantifying the effects of substituents on the acidity of carboxylic acids. For bicyclo[2.2.2]octane-1-carboxylic acids, a system closely related to the target molecule, extensive computational studies have been performed.
The acidity of these compounds is primarily governed by the stability of the corresponding carboxylate anion. Substituents on the bicyclic cage can exert significant influence through field effects, which operate through space rather than through bonds. Theoretical calculations at the MP2/6-311++G** level have shown excellent agreement with experimental gas-phase acidities. google.com
These studies have demonstrated that the acidities of 4-substituted bicyclo[2.2.2]octane-1-carboxylic acids are linearly dependent on the C-X bond dipoles, a clear indication of a field effect. google.com Electron-withdrawing substituents stabilize the negative charge of the carboxylate anion, thereby increasing the acidity of the parent acid. The rigid nature of the bicyclo[2.2.2]octane framework makes it an ideal system for studying these through-space interactions, as conformational ambiguities are minimized.
| Substituent (X) | Calculated ΔH_acid | Experimental ΔH_acid |
|---|---|---|
| H | 337.8 | 338.1 |
| F | 331.9 | 332.0 |
| Cl | 331.7 | 331.9 |
| CN | 328.0 | 328.2 |
Ab Initio Calculations for Reaction Mechanisms and Intermediates
Ab initio methods, which are based on first principles of quantum mechanics without empirical parameterization, provide a rigorous approach to elucidating reaction mechanisms and characterizing transient intermediates. For reactions involving the bicyclo[2.2.2]octane scaffold, these calculations can map out potential energy surfaces, identify transition states, and determine activation energies.
While specific ab initio studies on the reaction mechanisms of this compound are not extensively documented, the principles can be applied to understand its potential reactivity. For instance, the decarboxylation of the corresponding carboxylate could be modeled to understand the formation of a bridgehead carbanion. Ab initio calculations would be instrumental in determining the geometry and stability of this highly strained intermediate.
Furthermore, ab initio molecular dynamics (AIMD) can be employed to simulate the dynamic evolution of a reacting system. For example, the catalytic cycle of a reaction involving a bicyclo[2.2.2]octane-based catalyst, such as 1,4-diazabicyclo[2.2.2]octane (DABCO), has been investigated using AIMD to understand the concerted activation of reactants. researchgate.net Such approaches could be adapted to study reactions where this compound acts as a reactant or a catalyst.
Molecular Dynamics and Conformational Space Exploration
While the bicyclo[2.2.2]octane cage is rigid, the acetic acid side chain of this compound introduces conformational flexibility. Molecular dynamics (MD) simulations are a powerful tool for exploring the conformational landscape of such molecules over time. By solving Newton's equations of motion for the atoms in the system, MD simulations can provide insights into the preferred conformations, the dynamics of their interconversion, and the influence of the solvent.
MD simulations of bicyclo[2.2.2]octane derivatives have been used to study their interactions with biological macromolecules and their behavior in different environments. For example, simulations have been employed to understand the binding of bicyclo[2.2.2]octane-containing inhibitors to influenza polymerase PB2, revealing the stability of the ligand-protein complex. acs.org
Computational Guides for Regioselectivity and Stereocontrol in Bicyclo[2.2.2]octane Synthesis
The synthesis of substituted bicyclo[2.2.2]octanes often relies on the Diels-Alder reaction, a powerful cycloaddition for forming six-membered rings. Computational chemistry plays a crucial role in predicting and explaining the regioselectivity and stereoselectivity of these reactions.
DFT calculations can be used to model the transition states of competing reaction pathways (e.g., endo vs. exo, ortho vs. meta). The relative energies of these transition states can then be used to predict the major product of the reaction. For intramolecular Diels-Alder reactions leading to bicyclo[2.2.2]octane skeletons, DFT calculations have been used to show that conjugation in the dienophile can lower the HOMO-LUMO gap and favor the formation of the bridged [4+2] adduct. acs.org
Computational studies can also elucidate the role of catalysts in controlling the stereochemical outcome of the reaction. By modeling the interaction of the reactants with a chiral catalyst, it is possible to understand the origins of enantioselectivity. These computational insights are invaluable for the rational design of new synthetic routes to functionalized bicyclo[2.2.2]octanes with high levels of stereocontrol.
Strategic Applications in Complex Organic Synthesis
Bicyclo[2.2.2]octane as a Building Block for Natural Product Synthesis
The bicyclo[2.2.2]octane skeleton is a key structural element in numerous biologically active natural products and serves as a crucial intermediate in their synthesis. google.comgoogle.com Its well-defined and sterically constrained structure provides a robust platform for the stereocontrolled introduction of functional groups, enabling the assembly of complex polycyclic systems. Optically active bicyclo[2.2.2]octene derivatives are particularly valuable as versatile chiral building blocks for highly functionalized natural products, such as the potent modulator of intracellular calcium release channels, ryanodine. researchgate.net
The strategic importance of bicyclo[2.2.2]octane derivatives is particularly evident in the synthesis of terpenes and alkaloids. google.comgoogle.com
In the realm of alkaloids, a prominent example is the bicyclo[2.2.2]diazaoctane ring system, which forms the core of nearly seventy secondary metabolites isolated from various fungi, including the paraherquamides, stephacidins, and notoamides. nih.govrsc.org These prenylated indole (B1671886) alkaloids exhibit a range of significant biological activities. nih.gov The biosynthesis of this core structure is thought to proceed through an intramolecular hetero-Diels–Alder reaction, a strategy that has inspired numerous biomimetic synthetic approaches. nih.govrsc.org
For terpenes, which are classified based on the number of linked isoprene (B109036) units, the bicyclo[2.2.2]octane framework provides a rigid starting point for constructing intricate, polycyclic carbon skeletons. mdpi.com The synthesis of highly functionalized bicyclo[2.2.2]octene derivatives bearing multiple stereocenters provides access to chiral intermediates that are pivotal in the total synthesis of complex terpenoids like ryanodine. researchgate.net
Scaffold for Asymmetric Catalysis and Chiral Auxiliary Development
The conformational rigidity of the bicyclo[2.2.2]octane system makes it an excellent scaffold for the design of chiral ligands and auxiliaries used in asymmetric catalysis. nih.gov By attaching coordinating groups to this rigid skeleton, chemists can create a well-defined chiral environment around a metal center, enabling high levels of enantioselectivity in a variety of chemical transformations.
Derivatives such as 1-aminobicyclo[2.2.2]octane-2-carboxylic acid (ABOC) and its derivatives have been explored as chiral constrained bridged scaffolds. nih.gov For instance, the chiral diamine 1,2-diaminobicyclo[2.2.2]octane (DABO), synthesized from ABOC, has been used to build new chiral ligands that have proven effective in the copper-catalyzed asymmetric Henry reaction. nih.gov
Another innovative example is the development of cis-2,5-diaminobicyclo[2.2.2]octane as a chiral scaffold. nih.gov This diamine can be condensed with salicylaldehydes to generate "salen" ligands. The resulting salen-metal complexes have demonstrated excellent catalytic properties in asymmetric synthesis, such as the cobalt(II)-catalyzed cyclopropanation of alkenes. nih.gov The predictable stereochemical outcomes from these catalysts add a valuable new tool for asymmetric synthesis. nih.gov
| Catalyst/Auxiliary Scaffold | Reaction Type | Application Example | Ref |
| 1,2-Diaminobicyclo[2.2.2]octane (DABO) Ligands | Copper-catalyzed Henry Reaction | Asymmetric synthesis of nitroaldols | nih.gov |
| cis-2,5-Diaminobicyclo[2.2.2]octane-Salen Complexes | Cobalt(II)-catalyzed Cyclopropanation | Synthesis of cyclopropane-containing drug candidates | nih.gov |
| ABOC-containing Tripeptides | Covalent Organo-catalysis (Aldol Reaction) | Enantioselective synthesis of aldol (B89426) products | nih.gov |
Development of Novel Annulation and Ring Expansion Reactions
The unique structural and strain properties of the bicyclo[2.2.2]octane system have been exploited in the development of new synthetic methodologies, particularly novel annulation and ring expansion reactions. These reactions provide powerful ways to build more complex carbocyclic and heterocyclic systems.
A notable example is the "Bridged Robinson Annulation," a one-pot tandem process involving an intermolecular Michael addition followed by an intramolecular aldol reaction. researchgate.net This method allows for the efficient synthesis of bicyclo[2.2.2]oct-5-en-2-ones from cyclic ketones and enones in the presence of a strong acid. researchgate.net
Ring expansion strategies have also been explored. Free radical reactions involving bicyclo[2.2.2]octanone derivatives can lead to the formation of larger ring systems through selective bond cleavage. researchgate.net Furthermore, domino reactions provide a convergent route to highly complex molecules. For instance, a triethylamine-promoted domino reaction between 1,3-indanedione and 3-methyleneoxindoles results in the formation of novel polycyclic triindanone-fused spiro[bicyclo[2.2.2]octane-2,3′-indolines]. acs.org This complex transformation proceeds through the in situ generation of a diene, followed by a sequential Diels-Alder reaction. acs.org
Synthesis of Highly Functionalized Bicyclic Systems
A primary goal in modern organic synthesis is the development of efficient methods to produce highly functionalized molecules. The bicyclo[2.2.2]octane framework serves as an excellent template for achieving this, with the Diels-Alder reaction being a cornerstone of many synthetic strategies. arkat-usa.org
One of the most common and powerful methods for constructing the core is the double Diels–Alder cycloaddition of a 2H-pyran-2-one with a dienophile, such as maleic anhydride. arkat-usa.org This reaction sequence, often performed at high temperatures, involves an initial [4+2] cycloaddition, followed by the extrusion of carbon dioxide to form a new diene, which then undergoes a second cycloaddition. The result is a highly substituted bicyclo[2.2.2]octene system with multiple functional handles for further elaboration. arkat-usa.org
Multicomponent reactions offer another efficient route. A one-pot, three-component reaction catalyzed by 1,4-diazabicyclo[2.2.2]octane (DABCO) has been developed for the synthesis of bicyclic ortho-aminocarbonitrile derivatives in high yields. ccspublishing.org.cn Such methods are valued for their operational simplicity and atom economy. The ability to asymmetrically synthesize highly functionalized bicyclo[2.2.2]octene derivatives, including those with challenging quaternary carbon centers, furnishes versatile chiral building blocks for a wide range of synthetic targets. researchgate.net
Exploration of Structure Activity Relationships in Bicyclo 2.2.2 Octane Based Bioisosteres
Bioisosteric Replacement Strategies for Aromatic Systems in Bioactive Molecules
The replacement of a para-substituted phenyl ring with a bicyclo[2.2.2]octane scaffold is a key strategy in drug design. pharmablock.comrsc.org The BCO cage is a saturated, fully aliphatic system that acts as a three-dimensional, non-planar mimic of the two-dimensional phenyl group. pharmablock.com Geometrically, the distance between the bridgehead connecting atoms in the BCO scaffold (approximately 2.6 Å) is very similar to that of a para-phenyl group (approximately 2.8 Å), allowing it to preserve the key vector relationships for biological target recognition. pharmablock.comnih.gov This strategy aims to escape the "flatland" of aromatic compounds, which can often be associated with poor solubility and metabolic liabilities. pharmablock.com The introduction of the BCO core increases the fraction of sp3-hybridized carbons (Fsp3), a molecular descriptor often linked with higher success rates in clinical development. pharmablock.com
Replacing aromatic rings with saturated bioisosteres like bicyclo[2.2.2]octane can significantly alter a molecule's physicochemical properties, often leading to improvements in solubility and metabolic stability. rsc.orgacs.org Aromatic rings are prone to oxidative metabolism by cytochrome P450 enzymes, a liability that can be mitigated by using a saturated, non-aromatic scaffold like BCO. pharmablock.com
However, the direct replacement of a phenyl ring with a BCO core can sometimes increase lipophilicity. nih.gov For instance, when the phenyl ring in the anticancer drug Imatinib was replaced with a BCO scaffold, the aqueous solubility decreased. nih.gov A subsequent modification, incorporating an oxygen atom to create a 2-oxabicyclo[2.2.2]octane core, successfully restored and even slightly improved the solubility compared to the original drug. nih.govnih.gov This highlights the tunability of the bicyclic scaffold to optimize physicochemical profiles. nih.govnih.gov The disruption of planarity by moving from an aromatic ring to a 3D scaffold can interfere with crystal lattice packing (π-stacking), which may also contribute to improved solubility. pharmablock.com
Below is a data table comparing the physicochemical properties of Imatinib and its analogs where the para-phenyl ring is replaced by a bicyclo[2.2.2]octane and a 2-oxabicyclo[2.2.2]octane scaffold.
| Compound | Scaffold | Aqueous Solubility (µM) |
| Imatinib | para-Phenyl | 351 |
| BCO Analog (86) | Bicyclo[2.2.2]octane | 113 |
| Oxa-BCO Analog (85) | 2-Oxabicyclo[2.2.2]octane | 389 |
| Data sourced from a 2023 study on phenyl ring bioisosteres. nih.gov |
The defining characteristic of the bicyclo[2.2.2]octane scaffold is its conformational rigidity. smolecule.comvulcanchem.com Unlike flexible alkyl chains or even single-ring systems, the BCO cage holds substituents in well-defined spatial orientations. This pre-organization can reduce the entropic penalty upon binding to a biological target, potentially leading to enhanced potency. pharmablock.com The rigid 3D structure allows for the engineering of additional protein-ligand interactions that are not accessible to a flat aromatic ring. pharmablock.com This can improve both the potency and selectivity of a drug candidate, which in turn may mitigate off-target effects. pharmablock.com The defined geometry of the BCO scaffold makes it an excellent tool for probing the topology of receptor binding pockets and establishing precise structure-activity relationships.
Structure-Activity Correlation in Antiprotozoal Agents
Derivatives of the bicyclo[2.2.2]octane scaffold have been investigated for their activity against protozoan parasites, including Plasmodium falciparum (the causative agent of malaria) and Trypanosoma brucei rhodesiense (a causative agent of African trypanosomiasis). nih.govcsu.edu.aunih.gov Studies have explored a range of BCO-based compounds, including imines, esters, oximes, and diamines, revealing key structure-activity relationships. nih.govnih.gov
In one study, bicyclo[2.2.2]octan-2-one 4'-phenylthiosemicarbazones demonstrated high antitrypanosomal activity, with IC50 values below 0.3 µM. nih.gov Several of these compounds also exhibited potent antimalarial activity against a chloroquine-resistant strain of P. falciparum (IC50 = 0.23-0.72 µM). nih.gov Notably, two bicyclooctanone oximes were found to be as active as chloroquine (B1663885) itself (IC50 = 0.08-0.15 µM). nih.gov Further research into bicyclic diamines showed that while related 2-azabicyclo[3.2.2]nonanes generally had higher antiplasmodial activity, a specific bicyclo[2.2.2]octane derivative emerged as the most potent antitrypanosomal compound in the series. nih.govelsevierpure.com The antiprotozoal activity was found to be significantly enhanced by the introduction of a second basic center into the molecule, as seen in bicyclo[2.2.2]octyl esters of 2-dialkylaminoacetic acids. researchgate.net
The table below summarizes the in vitro activity of selected bicyclo[2.2.2]octane derivatives against protozoan parasites.
| Compound Type | Parasite | Activity (IC50) |
| Bicyclo[2.2.2]octan-2-one 4'-phenylthiosemicarbazones | Trypanosoma brucei rhodesiense | < 0.3 µM |
| Bicyclo[2.2.2]octan-2-one 4'-phenylthiosemicarbazones | Plasmodium falciparum (K1 strain) | 0.23 - 0.72 µM |
| Bicyclooctanone Oximes | Plasmodium falciparum (K1 strain) | 0.08 - 0.15 µM |
| Bicyclo[2.2.2]octan-2-yl benzoate | Plasmodium falciparum (K1 strain) | ~0.23 - 0.72 µM |
| Data compiled from studies on antiprotozoal agents. nih.gov |
Modulators of Receptor-Ligand Interactions
The rigid bicyclo[2.2.2]octane scaffold has been employed to design molecules that modulate the interaction between biological receptors and their ligands. Its defined structure allows it to act as a molecular mimic, positioning functional groups precisely to interfere with protein-protein or protein-ligand interfaces. nih.govnih.gov
One notable example is the design of inhibitors targeting the interaction between the estrogen receptor (ER) and steroid receptor coactivators (SRCs). nih.govnih.gov This interaction is mediated by an LXXLL motif on the coactivator protein binding to a hydrophobic groove on the receptor. nih.gov Researchers have synthesized BCO-based compounds that act as structural mimics of the key leucine (B10760876) residues within this motif. nih.govnih.gov By presenting hydrophobic groups in a spatially correct manner, these bicyclic systems can occupy the binding groove on the estrogen receptor, thereby blocking the recruitment of the coactivator and interrupting receptor signaling, albeit with modest potency in initial studies. nih.govnih.gov Other research has explored the interaction of various bicyclo derivatives with Vascular Endothelial Growth Factor (VEGF) receptors, suggesting they could act as anticancer agents by modulating VEGFR expression. ccij-online.org
Design of Enzyme Inhibitors Based on the Bicyclo[2.2.2]octane Scaffold
The BCO scaffold has proven to be a versatile core for the structure-based design of enzyme inhibitors. Its rigidity and well-defined exit vectors are advantageous in positioning pharmacophoric elements into the active sites of enzymes.
For example, the BCO framework has been incorporated into the design of non-covalent inhibitors for the SARS-CoV-2 main protease (3CLpro). nih.govmdpi.com In this context, the rigid BCO scaffold was used to mimic the hydrophobic moieties of known flexible HIV-1 protease inhibitors, which can fit into the sub-pockets of the 3CLpro active site. mdpi.comresearchgate.netresearchgate.net The most promising compound from one synthesized series showed inhibitory activity in the micromolar range (IC50 = 102.2 µM). nih.govmdpi.com The BCO core has also been utilized in the development of inhibitors for other enzymes, including γ-secretase and diacylglycerol acyltransferase-1 (DGAT-1), where it served as a bioisosteric replacement for a central phenyl ring. pharmablock.comnih.gov
Innovative Applications in Materials Science
Metal-Organic Frameworks (MOFs) Utilizing Bicyclo[2.2.2]octane Linkers
In the architecture of Metal-Organic Frameworks, the organic linker plays a crucial role in defining the resulting material's topology, porosity, and functional properties. Bicyclo[2.2.2]octane-based linkers, particularly Bicyclo[2.2.2]octane-1,4-dicarboxylic acid, have emerged as effective non-aromatic substitutes for traditional aromatic linkers like terephthalic acid. Their rigid, linear geometry, comparable in length to terephthalate, allows for the construction of robust frameworks while introducing distinct properties derived from their aliphatic nature.
The substitution of aromatic linkers with aliphatic ones like bicyclo[2.2.2]octane-1,4-dicarboxylate provides a sophisticated method for fine-tuning pore dimensions and modulating the nature of host-guest interactions within MOFs. Because the bicyclo[2.2.2]octane dicarboxylate linker shares a similar linear geometry and molecular length with terephthalate, it can be incorporated into known MOF structures to subtly adjust the pore environment without altering the fundamental network topology. This approach allows for precise control over the framework's apertures, which is critical for applications in gas separation and storage.
The aliphatic character of the bicyclo[2.2.2]octane cage fundamentally alters the chemical nature of the pore surfaces. Unlike aromatic linkers that engage in strong π-π stacking and other polar interactions, the non-polar, hydrocarbon-rich surface of the bicyclo[2.2.2]octane linker creates a more hydrophobic environment. This hydrophobicity can enhance the affinity for non-polar guest molecules, such as hydrocarbons, leading to different adsorption selectivities compared to their aromatic counterparts. The interactions are governed by weaker van der Waals forces, and the specific shape of the bicyclic cage can lead to shape-selective binding of guest molecules.
| Property | Aromatic Linker (e.g., Terephthalate) | Bicyclo[2.2.2]octane Linker | Reference |
|---|---|---|---|
| Pore Environment | Aromatic, potential for π-π interactions | Aliphatic, hydrophobic | google.com |
| Host-Guest Interactions | Stronger affinity for polar or aromatic guests | Enhanced affinity for non-polar guests (e.g., hydrocarbons) | google.com |
| Pore Size Tuning | Baseline | Fine-tuning based on isoreticular replacement | google.com |
| Optical Transparency | Strong UV absorption due to π-conjugation | High transparency into the UV region | acs.org |
One of the most significant advantages of using bicyclo[2.2.2]octane-based linkers is the creation of highly transparent MOFs. Traditional MOFs constructed from aromatic linkers that contain conjugated π-systems exhibit strong light absorption, particularly in the ultraviolet region, which renders them opaque. The saturated, non-conjugated nature of the bicyclo[2.2.2]octane core eliminates this absorption, resulting in materials with exceptional optical clarity.
This transparency is a critical feature for developing "solid solvents" or crystalline matrices for spectroscopic studies of confined molecules. For instance, a MOF constructed with bicyclo[2.2.2]octane-1,4-dicarboxylate and zinc ions has demonstrated complete optical transparency at wavelengths as low as 240 nm. acs.org Such transparent MOFs (TMOFs) allow for the investigation of the photophysical properties of guest molecules incorporated within their pores, without interference from the framework itself. This opens up new possibilities for studying molecular behavior in highly controlled, isolated environments. The combination of a transparent aliphatic linker with metal centers that are also transparent (those with d0 or d10 electron configurations, like Zn(II)) is key to achieving these unique optical properties. google.com
Development of Specialty Monomers for Advanced Polymers
The bicyclo[2.2.2]octane scaffold is not only useful in crystalline frameworks but also serves as a valuable specialty monomer for the synthesis of advanced polymers. google.comgoogle.comjustia.com The incorporation of this rigid, bulky, and non-planar structure into a polymer backbone can significantly enhance the material's properties, including its thermal stability, glass transition temperature (Tg), and optical clarity. Difunctional derivatives, such as bicyclo[2.2.2]octane diols and diacids, are commonly used for this purpose in the production of polyesters and polyamides. google.comjustia.com
For example, copolyesters synthesized by melt polycondensation using dimethyl bicyclo[2.2.2]octane-1,4-dicarboxylate exhibit a higher glass transition temperature (around 115 °C) compared to analogous polymers made with other cycloaliphatic monomers. vt.edu The Tg of these copolyesters increases linearly with a higher molar content of the bicyclo[2.2.2]octane-based monomer, demonstrating a direct correlation between the rigid bicyclic content and the thermal properties of the polymer. vt.edu This enhancement is attributed to the restricted chain mobility imposed by the rigid and bulky bicyclic unit.
Furthermore, polyimides derived from bicyclo[2.2.2]octane-tetracarboxylic dianhydrides are known for their excellent thermal stability, with no significant weight loss observed up to approximately 400 °C. acs.org These non-aromatic polyimides are also highly soluble in organic solvents and can be cast into films that are entirely colorless and exhibit outstanding optical transparency, with cutoffs at wavelengths shorter than 320 nm. acs.org The rigid alicyclic structure is directly responsible for these combined high-performance characteristics. While monofunctional derivatives like 2-(1-Bicyclo[2.2.2]octanyl)acetic acid are less common for building the primary polymer chain, they could potentially be used to introduce the bicyclo[2.2.2]octane moiety as a pendant group, thereby modifying the polymer's surface properties or solubility.
| Polymer Type | Bicyclo[2.2.2]octane Monomer Used | Observed Property Enhancement | Reference |
|---|---|---|---|
| Polyester | Dimethyl bicyclo[2.2.2]octane-1,4-dicarboxylate | Increased glass transition temperature (Tg) | vt.edu |
| Polyimide | Bicyclo[2.2.2]octane-tetracarboxylic dianhydride | High thermal stability (>400 °C), excellent optical transparency, and good solubility | acs.org |
| General Polymers | Bicyclo[2.2.2]octane diols and diacids | Improved thermal and oxidative stability | core.ac.uk |
Conclusion and Future Directions in 2 1 Bicyclo 2.2.2 Octanyl Acetic Acid Research
Current Challenges and Unexplored Avenues
Despite the growing interest in bicyclo[2.2.2]octane derivatives, research focused specifically on 2-(1-Bicyclo[2.2.2]octanyl)acetic acid faces several hurdles and presents numerous opportunities for further investigation.
Synthetic Methodologies: The construction of the bicyclo[2.2.2]octane core typically relies on the Diels-Alder reaction. While effective, these methods can be complex and often require multiple steps, posing a challenge for the large-scale and cost-effective synthesis of this compound. The development of more efficient and stereoselective catalytic methods remains a significant challenge. Current research is exploring various organocatalytic and metal-free approaches to improve yields and enantioselectivities for related bicyclo[2.2.2]octane carboxylates. rsc.orgresearchgate.net A key unexplored avenue is the development of novel catalytic systems specifically tailored for the direct and asymmetric synthesis of this compound, which would greatly accelerate its application in various fields.
Functionalization and Derivatization: While the carboxylic acid group provides a handle for further chemical modifications, the rigid bicyclic core can present steric hindrance, making certain transformations challenging. Exploring novel and efficient methods for the selective functionalization of the BCO scaffold in this compound is an area ripe for investigation. This could lead to a diverse library of derivatives with unique properties and applications.
Biological Activity Screening: The full potential of this compound and its derivatives in medicinal chemistry is yet to be fully realized. Although the BCO core is known to enhance the pharmacokinetic properties of drug candidates, comprehensive screening of this specific compound against a wide range of biological targets is lacking. researchgate.net For instance, while fused bicyclo[2.2.2]octenes have been investigated as potential inhibitors for the SARS-CoV-2 main protease, the specific activity of this compound in this or other therapeutic areas remains an unexplored avenue.
Potential for Interdisciplinary Research and Novel Applications
The unique structural and chemical properties of this compound make it a promising candidate for a range of interdisciplinary research and novel applications beyond its current scope.
Medicinal Chemistry: The primary area of interest for this compound lies in drug discovery. Its rigid scaffold can be used to design potent and selective inhibitors for various enzymes and receptors. As a bioisostere for a phenyl ring, it can improve metabolic stability and solubility of drug candidates. For example, a "BCO-acetic acid" derivative has demonstrated superior pharmacokinetic properties, including reduced clearance and a longer half-life, in preclinical studies. researchgate.net Future interdisciplinary research could involve collaborations between synthetic chemists, pharmacologists, and computational biologists to design and synthesize novel drug candidates based on the this compound scaffold for a variety of diseases.
Materials Science: The incorporation of rigid bicyclic units like bicyclo[2.2.2]octane into polymer backbones can significantly enhance their thermal and mechanical properties. Bicyclo[2.2.2]octane diols and diacids have been utilized as specialty monomers for this purpose. this compound could serve as a valuable monomer or building block for the synthesis of novel polymers with enhanced thermal stability, rigidity, and potentially unique optical or electronic properties. This opens up avenues for collaboration between organic chemists and polymer scientists to develop advanced materials for various applications.
Biomedical Applications: Beyond traditional drug discovery, the unique properties of this compound could be harnessed for various biomedical applications. For instance, its derivatives could be explored as components of biocompatible materials, drug delivery systems, or as probes for studying biological processes. The rigid scaffold could provide a stable platform for attaching imaging agents or other functional moieties.
Computational Chemistry: The rigid and well-defined structure of this compound makes it an excellent model system for computational studies. Theoretical calculations can provide valuable insights into its conformational preferences, electronic properties, and interactions with biological targets. Such studies can guide the design of new derivatives with optimized properties and predict their biological activity, thus accelerating the research and development process.
Q & A
Q. How can the biological activity of this compound be evaluated against structurally similar compounds?
- Methodological Answer :
- In-vitro assays : Test cytotoxicity (MTT assay) and enzyme inhibition (e.g., COX-2) in cell lines.
- SAR studies : Compare activity with indole-based analogs (e.g., ) to identify pharmacophores.
- Metabolic profiling : Use liver microsomes to assess metabolic stability and metabolite identification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
